molecular formula C11H14O2 B12669346 5-Methoxy-2-(2-methyl-1-propenyl)phenol CAS No. 93840-91-6

5-Methoxy-2-(2-methyl-1-propenyl)phenol

Cat. No.: B12669346
CAS No.: 93840-91-6
M. Wt: 178.23 g/mol
InChI Key: KUFHEKHXFPHIIQ-UHFFFAOYSA-N
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Description

5-Methoxy-2-(2-methyl-1-propenyl)phenol is an organic compound with the molecular formula C11H14O2. It is a phenolic compound containing a methoxy functional group and a propenyl group. This compound is known for its presence in various natural sources and its applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-2-(2-methyl-1-propenyl)phenol typically involves the methylation of catechol followed by selective demethylation One common method is the reaction of catechol with dimethyl sulfate in the presence of a base such as potassium carbonate to form the methoxy derivative

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and crystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2-(2-methyl-1-propenyl)phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the propenyl group to a saturated alkyl group.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized phenolic compounds.

    Reduction: Saturated alkyl derivatives.

    Substitution: Halogenated, nitrated, or sulfonated phenolic compounds.

Scientific Research Applications

5-Methoxy-2-(2-methyl-1-propenyl)phenol has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Methoxy-2-(2-methyl-1-propenyl)phenol involves its interaction with molecular targets such as enzymes and receptors. The methoxy and propenyl groups play a crucial role in its binding affinity and activity. The compound may exert its effects through pathways involving oxidative stress, enzyme inhibition, or receptor modulation.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-5-(1-propenyl)phenol: Similar structure but with a different substitution pattern.

    2-Methoxyphenol (Guaiacol): Lacks the propenyl group.

    2-Methyl-5-(1-methylethyl)phenol (Carvacrol): Contains an isopropyl group instead of a propenyl group.

Uniqueness

5-Methoxy-2-(2-methyl-1-propenyl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

93840-91-6

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

5-methoxy-2-(2-methylprop-1-enyl)phenol

InChI

InChI=1S/C11H14O2/c1-8(2)6-9-4-5-10(13-3)7-11(9)12/h4-7,12H,1-3H3

InChI Key

KUFHEKHXFPHIIQ-UHFFFAOYSA-N

Canonical SMILES

CC(=CC1=C(C=C(C=C1)OC)O)C

Origin of Product

United States

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